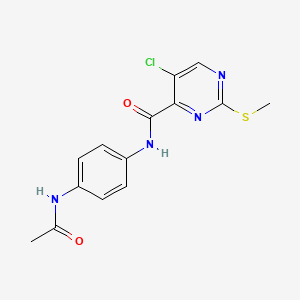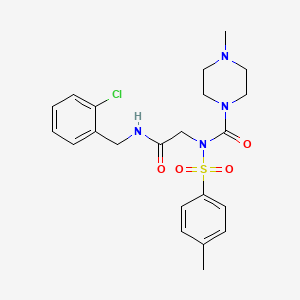
cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride is a chemical compound with the empirical formula C7H14N2O · HCl . Its molecular weight is 178.66 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is O=C(N)C@H[C@H]1N.Cl . The InChI is 1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m1./s1 .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Chain Ligation The synthesis of bis-azirines from cis-cyclohexane-bridged bis-aminoazirines, including cis-2-amino-cyclohexanecarboxylic acid amide hydrochloride, is significant in peptide synthesis. This compound can react with natural α-amino acids to form peptide amides, demonstrating its applicability in building blocks for peptide synthesis and chain ligation (Köttgen, Linden, & Heimgartner, 2009).
Studying Amide cis-trans Equilibrium Research on cis- and trans-N,N'-dimethyl-N,N'-diphenyl-1,7-diazadispiro[2.2.2.2]deca-1,7-diene-2,8-diamine, derived from this compound, contributes to understanding the amide cis-trans equilibrium. This is crucial for generating non-hydrogen-bonded ordered structures of amides in peptide research (Hosoya et al., 2010).
Structural Analysis in Chemistry The compound has been used in structural analyses, such as determining the crystal structures of related compounds. This includes understanding how molecules like open-chain amide carboxylic acids form hydrogen-bonded structures, which is vital for comprehending molecular interactions in various chemical contexts (Smith & Wermuth, 2012).
Asymmetric Synthesis of Amino Acids this compound is used in the asymmetric synthesis of amino acids, where its derivatives are crucial intermediates. This type of synthesis is important for producing compounds with specific chirality, a key aspect in the development of certain pharmaceuticals (Fondekar et al., 2002).
Catalysis in Organic Synthesis Its derivatives are also used in catalyzing the amidation of hydrocarbons, an important reaction in organic synthesis. This process is significant for modifying the properties of organic compounds for various applications (Au, Huang, Che, & Yu, 2000).
Development of Conformationally Constrained β-Amino Acids The compound plays a role in the development of conformationally constrained β-amino acids. These amino acids are used to stabilize helical structures in peptides, which is essential in protein engineering and drug design (Gellman et al., 2013).
Role in Enzyme-Catalyzed Reactions It is also involved in studying the mechanism of enzyme-catalyzed reactions like cis-trans isomerization of prolyl peptides. Understanding this mechanism is crucial for insights into protein folding and function (Hur & Bruice, 2002).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral . It has a GHS07 pictogram and the signal word is Warning . The hazard statements include H302 and the precautionary statements are P301 + P312 + P330 . It’s important to note that the toxicological properties of this material have not been fully investigated .
Eigenschaften
IUPAC Name |
(1R,2S)-2-aminocyclohexane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFHYQUMEXHWPD-IBTYICNHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402876.png)

![2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B2402884.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2402887.png)
![(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2402888.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2402889.png)
![3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2402890.png)


![ethyl 4-[3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2402893.png)
![Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2402896.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2402898.png)